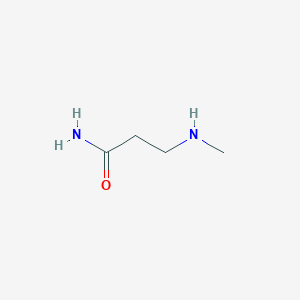![molecular formula C11H13N5 B1358432 4-(Piperazin-1-YL)pyrido[2,3-D]pyrimidine CAS No. 853680-99-6](/img/structure/B1358432.png)
4-(Piperazin-1-YL)pyrido[2,3-D]pyrimidine
Descripción general
Descripción
4-(Piperazin-1-YL)pyrido[2,3-D]pyrimidine is a heterocyclic compound that features a pyrido[2,3-D]pyrimidine core with a piperazine moiety attached at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of kinase inhibitors and other bioactive molecules .
Mecanismo De Acción
Target of Action
The primary targets of 4-(Piperazin-1-YL)pyrido[2,3-D]pyrimidine are protein kinases . These enzymes play a crucial role in controlling cell growth, differentiation, migration, and metabolism . The compound is known to inhibit all members of the HER family , and it also shows potent inhibitory activity against the CDK4/CYCLIN D1 and ARK5 kinases .
Mode of Action
this compound interacts with its targets by acting as an ATP-competitive inhibitor . It competes with ATP for binding to the active site of the kinase, thereby preventing the phosphorylation of substrate proteins and disrupting the signaling pathways that promote cell proliferation and survival .
Biochemical Pathways
The compound affects several biochemical pathways by inhibiting protein kinases. For instance, it disrupts the CDK4/CYCLIN D1 pathway, which regulates the cell cycle and promotes cell proliferation . By inhibiting this pathway, the compound can induce cell cycle arrest and prevent the uncontrolled growth of cancer cells .
Pharmacokinetics
Its degree of lipophilicity, ie, the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells . This characteristic may enhance its bioavailability and facilitate its interaction with intracellular targets.
Result of Action
The primary result of the action of this compound is the induction of apoptosis in tumor cells . By inhibiting key protein kinases, it disrupts the signaling pathways that promote cell survival and proliferation, leading to cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs or substances that inhibit or induce cytochrome P450 3A4, the enzyme responsible for its metabolism, could affect its pharmacokinetics and therapeutic efficacy . Furthermore, factors such as pH and temperature could potentially affect its stability and activity.
Análisis Bioquímico
Biochemical Properties
4-(Piperazin-1-YL)pyrido[2,3-D]pyrimidine plays a crucial role in biochemical reactions, particularly as an inhibitor of protein kinases. Protein kinases are essential enzymes that regulate various cellular processes, including cell growth, differentiation, and metabolism . This compound interacts with enzymes such as tyrosine kinases and serine/threonine kinases, inhibiting their activity and thereby modulating signaling pathways involved in cancer cell proliferation . The nature of these interactions involves binding to the ATP-binding site of the kinases, preventing phosphorylation of target proteins .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by inhibiting cell signaling pathways, altering gene expression, and affecting cellular metabolism . In cancer cells, it induces apoptosis by disrupting the activity of key signaling molecules such as ERK5 and PIM-1 kinase . Additionally, this compound can arrest the cell cycle at the G1 phase, thereby inhibiting cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of protein kinases, inhibiting their catalytic activity and preventing the phosphorylation of downstream targets . This inhibition leads to the disruption of signaling pathways that are critical for cell survival and proliferation . Furthermore, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cellular functions and prolonged cell cycle arrest . The degradation products of this compound have not been extensively studied, and their potential effects on cellular function remain unclear .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to a marked increase in adverse effects . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its role as a kinase inhibitor . It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux by altering the levels of key metabolites involved in cellular signaling and energy production . These interactions can have downstream effects on cellular metabolism and overall cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. Its lipophilic nature allows it to diffuse easily across cell membranes, facilitating its intracellular accumulation . The compound can interact with transporters and binding proteins that modulate its distribution within different cellular compartments . These interactions can influence its localization and accumulation, affecting its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with protein kinases and other signaling molecules . It can also be found in the nucleus, where it may influence gene expression and other nuclear processes . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments, thereby modulating its activity and function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperazin-1-YL)pyrido[2,3-D]pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-formyl-4-aminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another approach involves the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . These reactions are often carried out under reflux conditions with suitable solvents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions
4-(Piperazin-1-YL)pyrido[2,3-D]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety or the pyrido[2,3-D]pyrimidine core
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or halides, under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
4-(Piperazin-1-YL)pyrido[2,3-D]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which can modulate various biological pathways.
Medicine: Explored for its anti-cancer properties, particularly in targeting epidermal growth factor receptor (EGFR) kinases
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Comparación Con Compuestos Similares
Similar Compounds
- Pyrido[3,4-D]pyrimidine
- Pyrido[4,3-D]pyrimidine
- Pyrido[3,2-D]pyrimidine
Uniqueness
4-(Piperazin-1-YL)pyrido[2,3-D]pyrimidine is unique due to its specific substitution pattern and the presence of the piperazine moiety, which can enhance its biological activity and selectivity compared to other pyridopyrimidine derivatives .
Propiedades
IUPAC Name |
4-piperazin-1-ylpyrido[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5/c1-2-9-10(13-3-1)14-8-15-11(9)16-6-4-12-5-7-16/h1-3,8,12H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXVKJRWVCIJGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC3=C2C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624526 | |
| Record name | 4-(Piperazin-1-yl)pyrido[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853680-99-6 | |
| Record name | 4-(1-Piperazinyl)pyrido[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=853680-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Piperazin-1-yl)pyrido[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


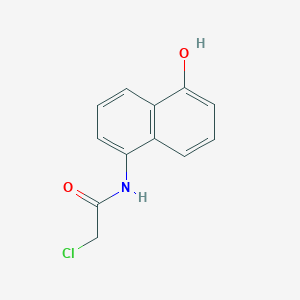
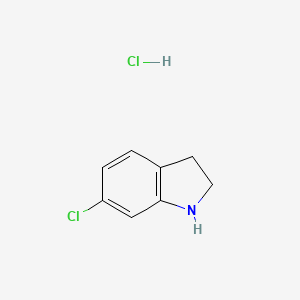
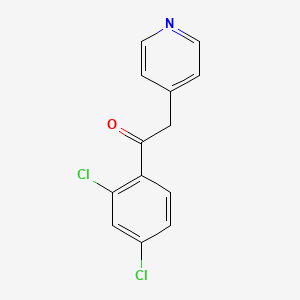
![1-[4-(Trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B1358359.png)
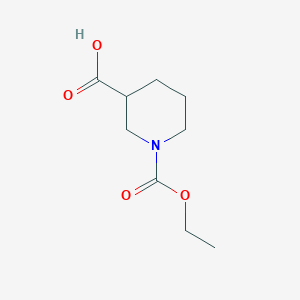
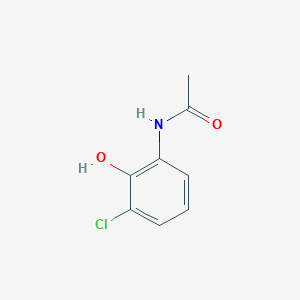
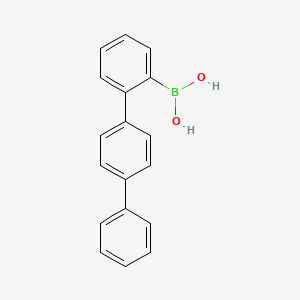


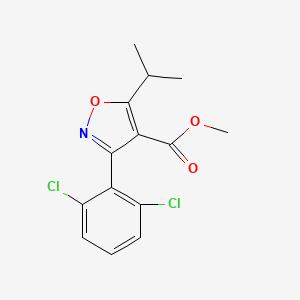
![5,7-Diiodo-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B1358373.png)
